molecular formula C7H6BrNO2 B1289599 5-Bromo-2-methylnicotinic acid CAS No. 351003-02-6

5-Bromo-2-methylnicotinic acid

Cat. No.: B1289599
CAS No.: 351003-02-6
M. Wt: 216.03 g/mol
InChI Key: WOVLKYARFQYAMN-UHFFFAOYSA-N
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Description

5-Bromo-2-methylnicotinic acid is a chemical compound with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . . This compound is a derivative of nicotinic acid, where a bromine atom is substituted at the 5-position and a methyl group at the 2-position of the pyridine ring.

Future Directions

5-Bromo-2-methylnicotinic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy . There is growing interest in this compound due to its potential in various fields of research and industry.

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylnicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions is with nicotinamide adenine dinucleotide (NAD+), a coenzyme involved in redox reactions. This compound can act as an inhibitor of certain enzymes that utilize NAD+ as a cofactor, thereby affecting metabolic pathways that rely on these enzymes .

Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways. For example, it can bind to and inhibit the activity of protein kinases, which are enzymes that phosphorylate other proteins to regulate their activity. This interaction can lead to alterations in cell signaling and metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In particular, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. This modulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .

Moreover, this compound affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways. It can inhibit the activity of enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production in cells . This inhibition can have downstream effects on cellular processes that depend on energy availability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of this compound to the active sites of enzymes, leading to their inhibition. For example, it can bind to the active site of protein kinases, preventing them from phosphorylating their target proteins .

Additionally, this compound can influence gene expression by interacting with transcription factors. It can bind to specific regions of these proteins, altering their ability to bind to DNA and regulate gene transcription . This interaction can lead to changes in the expression of genes involved in various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of the compound is an important factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat .

Long-term exposure to this compound in in vitro studies has shown that it can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism. In in vivo studies, prolonged exposure to the compound has been associated with changes in tissue function and metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular processes without causing significant harm . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as disruptions in metabolic processes .

Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Beyond this threshold, the effects of this compound become more pronounced and can lead to adverse outcomes in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes in the glycolytic pathway, leading to reduced glucose metabolism and energy production . Additionally, this compound can affect the tricarboxylic acid cycle by inhibiting enzymes that utilize NAD+ as a cofactor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylnicotinic acid typically involves the bromination of 2-methylnicotinic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

5-bromo-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-6(7(10)11)2-5(8)3-9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVLKYARFQYAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593632
Record name 5-Bromo-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351003-02-6
Record name 5-Bromo-2-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=351003-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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